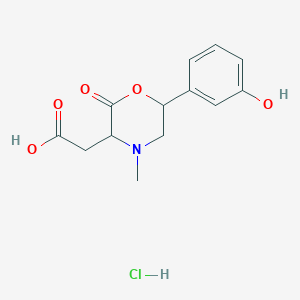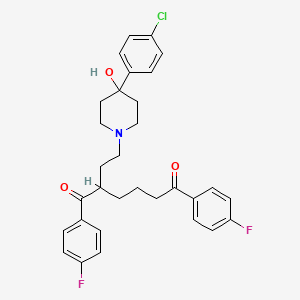
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol is a synthetic compound that combines the structural elements of haloperidol, a well-known antipsychotic medication, with a fluorophenyl group. This compound is of interest due to its potential pharmacological properties and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(4-Fluorophenyl)butan-1-one)haloperidol typically involves the following steps:
Formation of the Fluorophenyl Butanone Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with butanone under acidic or basic conditions to form 1-(4-fluorophenyl)butan-1-one.
Coupling with Haloperidol: The intermediate is then coupled with haloperidol through a series of reactions, including nucleophilic substitution and reduction, to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butanone moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methodologies.
Biology: Studied for its potential effects on cellular pathways and receptor interactions.
Medicine: Investigated for its pharmacological properties, particularly its potential antipsychotic effects.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(1-(4-Fluorophenyl)butan-1-one)haloperidol is believed to involve the antagonism of dopamine receptors, particularly the D2 receptor, similar to haloperidol. This interaction inhibits dopamine-mediated neurotransmission, which is thought to be responsible for its antipsychotic effects. Additionally, the fluorophenyl group may enhance its binding affinity and selectivity for certain receptor subtypes.
Comparaison Avec Des Composés Similaires
Haloperidol: A typical antipsychotic used to treat schizophrenia and other psychoses.
Fluorobutyrophenone Derivatives: Compounds with similar structural features but varying pharmacological profiles.
Uniqueness: 2-(1-(4-Fluorophenyl)butan-1-one)haloperidol is unique due to the combination of the fluorophenyl group with the haloperidol structure, potentially offering enhanced pharmacological properties and receptor selectivity compared to its parent compound.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique characteristics
Propriétés
Numéro CAS |
2733217-31-5 |
|---|---|
Formule moléculaire |
C31H32ClF2NO3 |
Poids moléculaire |
540.0 g/mol |
Nom IUPAC |
2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]ethyl]-1,6-bis(4-fluorophenyl)hexane-1,6-dione |
InChI |
InChI=1S/C31H32ClF2NO3/c32-26-10-8-25(9-11-26)31(38)17-20-35(21-18-31)19-16-23(30(37)24-6-14-28(34)15-7-24)2-1-3-29(36)22-4-12-27(33)13-5-22/h4-15,23,38H,1-3,16-21H2 |
Clé InChI |
XMHHCEIDXVFVEU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(CCCC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


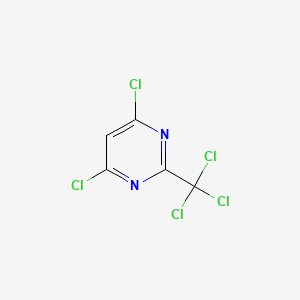
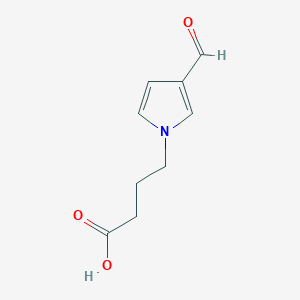

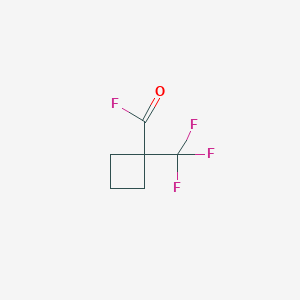
![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
pyridine](/img/structure/B13424508.png)
![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)
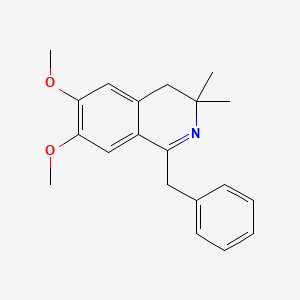

![Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)

